Deacetylasperulosidic Acid

Beschreibung

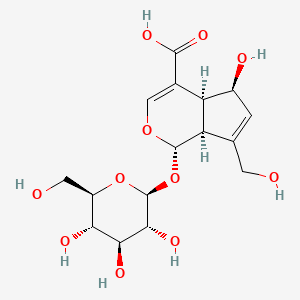

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,4aS,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c17-2-5-1-7(19)10-6(14(23)24)4-25-15(9(5)10)27-16-13(22)12(21)11(20)8(3-18)26-16/h1,4,7-13,15-22H,2-3H2,(H,23,24)/t7-,8+,9+,10-,11+,12-,13+,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXWFPTVHBWJOU-YYFGDFGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2C(C1O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C([C@@H]2[C@H]([C@H]1O)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10931538 | |

| Record name | (1S,4aS,5S,7aS)-1-(beta-D-Glucopyranosyloxy)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14259-55-3 | |

| Record name | Deacetylasperulosidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14259-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Deacetylasperulosidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014259553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,4aS,5S,7aS)-1-(beta-D-Glucopyranosyloxy)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESACETYLASPERULOSIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00399V6E44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Emergence of Deacetylasperulosidic Acid: A Phytochemical Keystone in Morinda citrifolia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Morinda citrifolia L., commonly known as noni, has a long history of use in traditional medicine across Polynesian cultures.[1][2] Modern scientific inquiry has sought to understand the molecular basis for its purported health benefits, leading to the identification of over 200 phytochemicals.[2][3] Among these, the iridoid glycoside Deacetylasperulosidic Acid (DAA) has emerged as a major and pharmacologically significant constituent. This technical guide provides a comprehensive overview of the discovery, quantification, and experimental analysis of DAA in M. citrifolia, tailored for researchers, scientists, and professionals in drug development.

This compound is a prominent iridoid found in various parts of the noni plant, including the fruit, leaves, and flowers.[1] Its presence is often accompanied by its precursor, asperulosidic acid. Research has highlighted DAA's contribution to the antioxidant, anti-inflammatory, and immune-modulating properties of noni extracts. This document will delve into the quantitative data available, detail the experimental protocols for its study, and visualize the associated scientific workflows and pathways.

Quantitative Analysis of this compound in Morinda citrifolia

The concentration of this compound varies significantly depending on the part of the plant, its geographical origin, and processing methods. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of DAA.

Table 1: Concentration of this compound in Various Morinda citrifolia Samples

| Plant Part/Product | Sample Type | DAA Concentration (mg/g or mg/mL) | Analytical Method | Reference |

| Fruit | Methanol Extract | 13.8 - 42.9 mg/g | HPLC | |

| Fruit Juice | Commercial Product | Not explicitly quantified in mg/mL in this study, but present. | TLC | |

| Fruit (Non-fermented) | Methanol-Water Extract | 15.71 ± 0.74 mg/mL | HPLC-PDA | |

| Fruit (Fermented) | Methanol-Water Extract | 18.52 ± 0.71 mg/mL | HPLC-PDA | |

| Leaf | Not specified | Lower than fruit and seeds | HPLC | |

| Seed | Not specified | Higher than flower, leaf, and roots | HPLC | |

| Flower | Not specified | Higher than leaf and roots | HPLC | |

| Root | Not specified | Lowest concentration | HPLC | |

| Fruit | n-Butanol Extract | 5.24% of the extract | HPLC |

Note: Direct comparison between studies may be challenging due to variations in extraction methods and reporting units.

Table 2: HPLC Method Validation Parameters for this compound Analysis

| Parameter | Value | Reference |

| Linearity Range | 1.56 - 100 µg/mL | |

| Coefficient of Determination (R²) | 0.9999 - 1.0000 | |

| Limit of Detection (LOD) | 0.04 - 0.97 µg/mL | |

| Limit of Quantitation (LOQ) | 0.13 - 2.95 µg/mL | |

| Recovery (Non-fermented extract) | 103.0 - 117.7% | |

| Recovery (Fermented extract) | 105.2 - 121.9% | |

| Recovery (Methanol extract) | 90.49 - 105.32% |

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a synthesized representation of methods described in the literature for the extraction and isolation of iridoids from M. citrifolia.

Objective: To obtain a fraction enriched with this compound from M. citrifolia plant material (e.g., fruits or leaves).

Materials:

-

Dried and powdered M. citrifolia plant material

-

Methanol (MeOH)

-

Ethyl acetate

-

n-Butanol

-

Deionized water

-

Diaion HP-20 resin

-

Silica gel for column chromatography

-

Sephadex LH-20

-

RP-18 Silica gel

-

Rotary evaporator

-

Freeze-dryer

-

Chromatography columns

Procedure:

-

Methanol Extraction:

-

Percolate the freeze-dried, powdered plant material with methanol.

-

Concentrate the methanol extract under vacuum using a rotary evaporator.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in water.

-

Partition the aqueous suspension sequentially with ethyl acetate to remove non-polar compounds.

-

Further partition the remaining aqueous layer with n-butanol. The iridoids, including DAA, will preferentially move to the n-butanol fraction.

-

-

Column Chromatography (Initial Separation):

-

Concentrate the n-butanol fraction and apply it to a Diaion HP-20 column.

-

Elute with a stepwise gradient of ethanol in water (e.g., 100% water, 30% EtOH, 70% EtOH, 95% EtOH).

-

-

Silica Gel Chromatography:

-

Subject the iridoid-rich fraction (e.g., the 30% EtOH fraction) to silica gel column chromatography.

-

Elute with a solvent system such as ethyl acetate-methanol-water-hexane.

-

-

Further Purification:

-

For finer separation, utilize Sephadex LH-20 column chromatography with an eluent like 95% ethanol.

-

Final purification can be achieved using reverse-phase (RP-18) silica gel column chromatography with a methanol-water gradient.

-

-

Compound Identification:

-

Analyze the purified fractions using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) to confirm the identity and purity of this compound.

-

Caption: Workflow for the extraction and isolation of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

The following is a representative HPLC method for the quantification of DAA in M. citrifolia extracts.

Objective: To quantify the amount of this compound in an extract.

Instrumentation and Conditions:

-

HPLC System: Waters 2690 separations module or equivalent, with a photodiode array (PDA) detector.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase:

-

A: Acetonitrile

-

B: 0.1% Formic acid in water (v/v)

-

-

Elution: Gradient elution.

-

Flow Rate: 0.8 mL/min.

-

Detection Wavelength: 235 nm or 254 nm.

-

Column Temperature: 25°C.

Procedure:

-

Standard Preparation:

-

Accurately weigh a known amount of pure this compound standard.

-

Dissolve in methanol to create a stock solution.

-

Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 1.56 to 100 µg/mL).

-

-

Sample Preparation:

-

Dissolve the dried extract of M. citrifolia in a known volume of methanol or a methanol-water mixture (1:1).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the standards and samples into the HPLC system.

-

Record the chromatograms and identify the peak corresponding to this compound by comparing the retention time with the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Calculate the concentration of DAA in the samples using the regression equation from the calibration curve.

-

Caption: Workflow for the HPLC quantification of this compound.

Biological Activity and Signaling Pathways

This compound is a significant contributor to the antioxidant effects of M. citrifolia. In vivo studies have demonstrated that DAA can reduce malondialdehyde (a marker of oxidative stress) and increase the activity of the antioxidant enzyme superoxide dismutase (SOD).

Furthermore, DAA has shown potential in modulating immune responses, particularly in the context of atopic dermatitis. It has been observed to reduce serum levels of IgE and histamine, which are key mediators in allergic reactions. DAA also appears to influence the balance of T-helper cells by decreasing the Th2 response while promoting the Th1 response, as indicated by changes in IgG1 and IgG2a levels.

Caption: Known signaling pathways influenced by this compound.

Conclusion

This compound stands out as a key bioactive compound in Morinda citrifolia. Its discovery and subsequent quantification across different parts of the plant have provided a scientific basis for some of the traditional uses of noni. The detailed experimental protocols for its extraction and analysis offer a foundation for further research and development. The elucidation of its role in antioxidant and immune-modulating pathways opens avenues for its potential application in nutraceuticals and pharmaceuticals. This guide serves as a foundational resource for scientists dedicated to exploring the therapeutic potential of natural products.

References

Deacetylasperulosidic Acid: A Comprehensive Technical Guide to its Natural Sources, Analysis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylasperulosidic acid (DAA), an iridoid glycoside, has garnered significant scientific interest for its diverse pharmacological activities, including potent anti-inflammatory and antioxidant properties. This technical guide provides an in-depth overview of the primary natural sources of DAA, presenting quantitative data on its prevalence. Detailed experimental protocols for the extraction and quantification of DAA are outlined, alongside an exploration of its molecular mechanisms of action. Specifically, this document elucidates the role of DAA in modulating key signaling pathways, namely the NF-κB and MAPK pathways, which are central to the inflammatory response, and its impact on antioxidant defense mechanisms. The information is curated to serve as a vital resource for researchers and professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Rubiaceae family. While Morinda citrifolia (Noni) is the most well-documented source, several other species have been identified as containing this bioactive compound.

Morinda citrifolia (Noni)

Morinda citrifolia, commonly known as Noni, is a fruit-bearing tree native to Southeast Asia and Australasia. The fruit, leaves, and other parts of the plant have been used for centuries in traditional medicine. Modern analytical studies have confirmed that DAA is a major phytochemical constituent of Noni fruit[1][2]. The concentration of DAA can be influenced by factors such as the geographic origin of the plant and processing methods, including fermentation, which has been shown to increase its content[3].

Other Notable Natural Sources

Beyond Morinda citrifolia, this compound has been identified in other plants of the Rubiaceae family, highlighting its potential as a chemotaxonomic marker. These sources include:

-

Hedyotis diffusa : Also a staple in traditional Chinese medicine, this herb contains a variety of iridoids, including this compound.

-

Psychotria rubra : This species of the Psychotria genus is another identified source of DAA.

Further research is warranted to quantify the concentration of DAA in these and other plant species to identify new and potentially richer sources.

Quantitative Analysis of this compound

The accurate quantification of this compound in plant matrices is crucial for standardization and quality control in research and commercial applications. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

| Plant Source | Plant Part | Preparation | DAA Concentration (mg/g or mg/mL) | Reference |

| Morinda citrifolia | Fruit | Non-fermented Extract | 15.71 ± 0.74 mg/mL | |

| Morinda citrifolia | Fruit | Fermented Extract | 18.52 ± 0.71 mg/mL | |

| Paederia scandens | Stems | Ethanol Extract | Presence confirmed, not quantified | |

| Hedyotis diffusa | Whole Plant | - | Presence confirmed, not quantified | |

| Psychotria rubra | - | - | Presence confirmed, not quantified |

Experimental Protocols

General Extraction Protocol for this compound from Plant Material

This protocol outlines a general procedure for the extraction of DAA from plant materials, which can be optimized for specific plant matrices.

-

Sample Preparation : Air-dry the plant material (e.g., fruits, leaves, stems) at room temperature and grind it into a fine powder.

-

Solvent Extraction : Macerate the powdered plant material with a suitable solvent. Methanol or ethanol are commonly used. The ratio of plant material to solvent should be optimized, but a common starting point is 1:10 (w/v).

-

Extraction Process : Stir the mixture at room temperature for a specified period (e.g., 24 hours) or use assisted extraction techniques such as sonication or microwave-assisted extraction to improve efficiency.

-

Filtration and Concentration : Filter the extract to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation (Optional) : The crude extract can be further purified by liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to isolate the iridoid-rich fraction.

HPLC Method for Quantification of this compound

This method is based on a validated HPLC-PDA protocol for the analysis of DAA in Morinda citrifolia extracts and can be adapted for other plant extracts.

-

Instrumentation : High-Performance Liquid Chromatography system equipped with a Photodiode Array (PDA) or UV detector.

-

Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase : A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile is typically effective. The gradient program should be optimized to achieve good separation of DAA from other components in the extract.

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : 235 nm, which is the characteristic absorption maximum for DAA.

-

Quantification : A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration of DAA in the samples is then determined by comparing the peak area with the calibration curve.

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory and antioxidant activities, which are attributed to its ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity: Modulation of NF-κB and MAPK Pathways

The anti-inflammatory effects of this compound are, in part, mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical in the production of pro-inflammatory mediators.

-

NF-κB Pathway : In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2). This compound has been suggested to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.

-

MAPK Pathway : The MAPK family, including ERK, JNK, and p38, is another crucial signaling cascade in the inflammatory process. Upon activation by inflammatory signals, these kinases phosphorylate various downstream targets, including transcription factors that regulate the expression of inflammatory genes. Evidence suggests that DAA can inhibit the phosphorylation of key MAPK proteins, thus dampening the inflammatory response.

Antioxidant Activity: Upregulation of Endogenous Antioxidant Enzymes

This compound also demonstrates significant antioxidant properties. In vivo studies have shown that DAA can reduce levels of malondialdehyde (MDA), a marker of oxidative stress, in a dose-dependent manner. This protective effect is associated with an increase in the activity of the endogenous antioxidant enzyme, superoxide dismutase (SOD). SOD plays a crucial role in cellular defense against oxidative damage by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and antioxidant properties. Its presence in several members of the Rubiaceae family, particularly Morinda citrifolia, makes it an accessible target for natural product research. The established analytical methods allow for reliable quantification, which is essential for further pharmacological studies and potential clinical applications. The elucidation of its modulatory effects on the NF-κB, MAPK, and antioxidant pathways provides a solid foundation for understanding its mechanism of action and for the development of novel therapeutics for inflammatory and oxidative stress-related diseases. Further research should focus on expanding the library of DAA-containing plants, optimizing extraction and purification protocols, and conducting more in-depth in vivo and clinical studies to fully realize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. In vivo antioxidant activity of this compound in noni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. e-century.us [e-century.us]

- 5. Isolation of Iridoid Glucosides from Paederia scandens and Assay of Biological Activities. | Semantic Scholar [semanticscholar.org]

Deacetylasperulosidic Acid chemical synthesis methods

An In-depth Technical Guide to the Proposed Chemical Synthesis of Deacetylasperulosidic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an iridoid glycoside found in medicinal plants such as Morinda citrifolia (Noni), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] Despite its therapeutic potential, a dedicated total chemical synthesis of this compound has not been extensively reported in publicly available literature. This technical guide outlines a proposed synthetic strategy, drawing upon established methodologies for the synthesis of structurally related iridoid aglycones, such as genipin, and standard glycosylation techniques. The proposed route offers a plausible pathway for the laboratory-scale production of this compound, enabling further biological investigation and drug development efforts.

Introduction

This compound is a complex natural product characterized by a cis-fused cyclopentanopyran core, typical of the iridoid family, linked to a glucose molecule via a β-glycosidic bond.[2][3] Its biological activities make it an attractive target for chemical synthesis, which would provide a reliable source of the pure compound, independent of the variability of natural extraction. This document details a feasible, albeit currently hypothetical, synthetic approach to this compound, divided into the synthesis of the aglycone, the glycosylation step, and final deprotection.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound (1) disconnects the molecule at the glycosidic linkage, yielding the this compound aglycone (2) and a suitable glucose donor (3). The aglycone synthesis can be further simplified by targeting a key intermediate analogous to those used in the synthesis of other iridoids like genipin.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthesis of the Aglycone

The synthesis of the this compound aglycone can be approached by adapting the established total synthesis of racemic genipin. The following sections outline the key transformations.

Core Skeleton Construction

The construction of the iridoid core can be achieved through a series of reactions starting from simple, commercially available precursors. A plausible route would involve a Diels-Alder reaction to form the bicyclic core, followed by functional group manipulations.

Table 1: Proposed Reaction Scheme for Aglycone Synthesis

| Step | Reaction | Starting Materials | Reagents and Conditions | Product | Putative Yield (%) |

| 1 | Diels-Alder Cycloaddition | Methyl 2-formyl-2-propenoate, 1-methoxy-1,3-butadiene | Heat or Lewis Acid Catalyst (e.g., BF₃·OEt₂) | Dihydropyran adduct | 70-80 |

| 2 | Epoxidation | Dihydropyran adduct | m-CPBA, CH₂Cl₂ | Epoxide | 85-95 |

| 3 | Epoxide Opening and Rearrangement | Epoxide | Acid or base catalysis | Hydroxylated lactone | 60-70 |

| 4 | Functional Group Interconversion | Hydroxylated lactone | Protection of hydroxyl groups (e.g., TBDMSCl, imidazole), reduction of ester, selective oxidation | Protected aglycone precursor | 50-60 (multi-step) |

Experimental Protocols (Hypothetical)

Step 1: Diels-Alder Cycloaddition

To a solution of methyl 2-formyl-2-propenoate (1.0 eq) in toluene (0.5 M) is added 1-methoxy-1,3-butadiene (1.2 eq). The mixture is heated to 110 °C in a sealed tube for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the dihydropyran adduct.

Step 2: Epoxidation

The dihydropyran adduct (1.0 eq) is dissolved in dichloromethane (0.2 M). The solution is cooled to 0 °C, and meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) is added portionwise. The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction mixture is washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude epoxide is purified by flash chromatography.

Glycosylation

The coupling of the aglycone with a protected glucose donor is a critical step. A Schmidt glycosylation using a trichloroacetimidate-activated glucose donor is a reliable method for forming the β-glycosidic linkage.

Caption: Proposed workflow for the glycosylation step.

Table 2: Glycosylation Reaction

| Step | Reaction | Aglycone | Glycosyl Donor | Reagents and Conditions | Product | Putative Yield (%) |

| 5 | Schmidt Glycosylation | Protected aglycone (1.0 eq) | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate (1.5 eq) | Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 eq), CH₂Cl₂, -20 °C to rt | Protected this compound | 60-75 |

Experimental Protocol (Hypothetical)

The protected aglycone (1.0 eq) and 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate (1.5 eq) are dissolved in anhydrous dichloromethane (0.1 M) under an argon atmosphere. The solution is cooled to -20 °C. A solution of TMSOTf (0.2 eq) in dichloromethane is added dropwise. The reaction is stirred at -20 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is quenched by the addition of triethylamine. The mixture is diluted with dichloromethane and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Deprotection

The final step in the synthesis is the removal of all protecting groups from the aglycone and the glucose moiety to yield this compound.

Table 3: Deprotection Steps

| Step | Reaction | Starting Material | Reagents and Conditions | Product | Putative Yield (%) |

| 6 | Deacetylation | Protected this compound | NaOMe, MeOH, rt | Partially deprotected intermediate | 85-95 |

| 7 | Removal of Aglycone Protecting Groups | Partially deprotected intermediate | TBAF, THF, rt (for silyl ethers) | This compound | 80-90 |

Experimental Protocol (Hypothetical)

The fully protected this compound (1.0 eq) is dissolved in methanol (0.1 M), and a catalytic amount of sodium methoxide is added. The reaction is stirred at room temperature for 2 hours. The reaction is neutralized with Amberlite IR-120 H⁺ resin, filtered, and the solvent is removed under reduced pressure. The residue is then dissolved in tetrahydrofuran (THF, 0.1 M), and tetrabutylammonium fluoride (TBAF, 1.1 eq per silyl group) is added. The reaction is stirred at room temperature for 4 hours. The solvent is evaporated, and the crude product is purified by reverse-phase HPLC to afford this compound.

Conclusion

While a definitive, published total synthesis of this compound remains to be seen, this guide presents a robust and feasible synthetic strategy based on well-established chemical transformations in iridoid chemistry. The proposed route, leveraging a Diels-Alder reaction for core construction and a Schmidt glycosylation for the introduction of the sugar moiety, provides a clear roadmap for the chemical synthesis of this biologically important natural product. The successful execution of this synthesis would provide a valuable tool for the scientific community, enabling further exploration of the therapeutic potential of this compound. Future work should focus on the stereoselective synthesis of the aglycone to avoid the separation of enantiomers.

References

Preliminary Biological Activity Screening of Deacetylasperulosidic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylasperulosidic acid (DAA) is an iridoid compound found in various medicinal plants, notably in Noni (Morinda citrifolia). Emerging research has highlighted its potential as a therapeutic agent, demonstrating a range of biological activities. This technical guide provides an in-depth overview of the preliminary biological activity screening of DAA, focusing on its anti-inflammatory, antioxidant, and anticancer properties. The content herein is intended to serve as a comprehensive resource, detailing experimental methodologies, presenting quantitative data, and illustrating the underlying molecular pathways.

Anti-inflammatory Activity

DAA has shown significant anti-inflammatory effects, primarily through the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.

Quantitative Data Summary

The anti-inflammatory effects of DAA have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: Effect of DAA on Pro-inflammatory Cytokine and Chemokine Secretion in HaCaT Keratinocytes

| Cytokine/Chemokine | Treatment | Concentration | Inhibition (%) |

| IL-6 | DAA | 0.2 µM | ~50% |

| IL-8 | DAA | 0.2 µM | ~45% |

| TSLP | DAA | 0.2 µM | ~55% |

| TARC | DAA | 0.2 µM | ~60% |

| MDC | DAA | 0.2 µM | ~50% |

| (Data extrapolated from studies on TNF-α and IFN-γ stimulated HaCaT cells) |

Table 2: Effect of DAA on Mast Cell Degranulation and Cytokine Release

| Parameter | Cell Line | Treatment | Concentration | Inhibition (%) |

| Histamine Release | HMC-1 | DAA | 0.2 µM | ~40% |

| IL-1β Secretion | HMC-1 | DAA | 0.2 µM | ~50% |

| TNF-α Secretion | HMC-1 | DAA | 0.2 µM | ~45% |

| (Data based on studies using PMACI-stimulated HMC-1 cells) |

Key Signaling Pathways

DAA exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways.[1]

Antioxidant Activity

DAA demonstrates notable antioxidant properties by enhancing the activity of endogenous antioxidant enzymes.

Quantitative Data Summary

The in vivo antioxidant effects of DAA have been evaluated in rodent models.

Table 3: In Vivo Antioxidant Effects of DAA in Rats

| Parameter | Dosage | Duration | Result |

| Serum Malondialdehyde (MDA) | 15, 30, 60 mg/kg bw/day | 7 days | Dose-dependent reduction |

| Superoxide Dismutase (SOD) Activity | 15, 30, 60 mg/kg bw/day | 7 days | Dose-dependent increase |

| Glutathione Peroxidase (GPx) Activity | 15, 30, 60 mg/kg bw/day | 7 days | No significant influence |

| [bw: body weight] |

Anticancer Activity

Preliminary studies suggest that DAA possesses anticancer properties, potentially through the induction of apoptosis and modulation of cancer-related signaling pathways.

Quantitative Data Summary

Table 4: Qualitative Anticancer Activity of DAA-Containing Extracts

| Cancer Type | Cell Line | Effect | Putative Mechanism |

| Colorectal Cancer | HCT116, HT-29 | Suppression of tumor growth | Targeting MAPK6 and MDM2 pathways, promoting p53-mediated apoptosis. |

| Liver Cancer | HepG2 | Inhibition of cell proliferation | Promoting p53-mediated apoptosis. |

Key Signaling Pathways

The proposed anticancer mechanism of DAA involves the activation of the p53 tumor suppressor pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the biological screening of this compound.

General Experimental Workflow

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of DAA on cell viability and proliferation.

Materials:

-

This compound (DAA)

-

96-well plates

-

Appropriate cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare various concentrations of DAA in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the DAA-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve DAA).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Cytokine and Chemokine Measurement (ELISA)

This protocol quantifies the levels of specific cytokines and chemokines in cell culture supernatants or serum.

Materials:

-

ELISA kit for the specific cytokine/chemokine of interest (e.g., IL-6, TNF-α)

-

Cell culture supernatants or serum samples

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent

-

TMB substrate solution

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with a blocking buffer for 1-2 hours at room temperature.

-

Wash the plate three times.

-

Add 100 µL of standards and samples (cell culture supernatants or diluted serum) to the wells and incubate for 2 hours at room temperature.

-

Wash the plate five times.

-

Add the detection antibody and incubate for 1 hour at room temperature.

-

Wash the plate five times.

-

Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate seven times.

-

Add TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark.

-

Add the stop solution to each well.

-

Measure the absorbance at 450 nm within 30 minutes.

-

Calculate the concentration of the cytokine/chemokine in the samples by interpolating from the standard curve.

Gene Expression Analysis (RT-qPCR)

This protocol measures the relative expression levels of target genes.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Forward and reverse primers for target and reference genes

-

RNase-free water, tubes, and pipette tips

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers, cDNA template, and RNase-free water.

-

Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data and determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing to a reference gene (e.g., GAPDH, β-actin).

Western Blotting

This protocol detects and quantifies specific proteins in cell or tissue lysates.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the protein band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

DNCB-Induced Atopic Dermatitis Animal Model

This protocol describes the induction of atopic dermatitis-like skin lesions in mice.

Materials:

-

BALB/c or NC/Nga mice

-

1-chloro-2,4-dinitrobenzene (DNCB)

-

Acetone

-

Olive oil

-

This compound (DAA) for treatment

-

Calipers for measuring ear thickness

Procedure:

-

Acclimatization: Acclimatize the mice for at least one week before the experiment.

-

Sensitization: Shave the dorsal skin of the mice. Apply a 1% DNCB solution (in a 3:1 mixture of acetone and olive oil) to the shaved back and right ear for sensitization.

-

Challenge: After one week, repeatedly apply a 0.2% or 0.5% DNCB solution to the same areas three times a week for several weeks to induce atopic dermatitis-like symptoms.

-

DAA Treatment: Administer DAA orally or topically to the treatment groups daily.

-

Evaluation:

-

Clinical Score: Monitor and score the severity of skin lesions (erythema, edema, excoriation, and dryness) weekly.

-

Ear Thickness: Measure the ear thickness using calipers.

-

Histological Analysis: At the end of the experiment, sacrifice the mice and collect skin and ear tissues for histological analysis (e.g., H&E staining for epidermal thickness and inflammatory cell infiltration).

-

Serum Analysis: Collect blood to measure serum levels of IgE and various cytokines by ELISA.

-

Conclusion

This compound exhibits promising anti-inflammatory, antioxidant, and potential anticancer activities. Its mechanisms of action appear to involve the modulation of key signaling pathways such as NF-κB, MAPK, and p53. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of DAA's therapeutic potential. Further research, particularly in elucidating its specific anticancer potency and mechanisms, is warranted to advance its development as a novel therapeutic agent.

References

In Vitro Hepatoprotective Potential of Deacetylasperulosidic Acid: A Technical Overview and Methodological Framework

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Deacetylasperulosidic acid (DAA), a major iridoid glycoside found in Morinda citrifolia (Noni), has been noted for its antioxidant and other biological activities. While the broader class of iridoids has demonstrated hepatoprotective properties, specific in-depth in vitro studies detailing the hepatoprotective effects of isolated DAA on liver cells are not extensively available in the current scientific literature. This technical guide synthesizes the available information on DAA and related compounds and provides a comprehensive methodological framework for assessing its potential hepatoprotective effects in vitro. This document outlines standard experimental protocols, key biomarkers for evaluation, and relevant signaling pathways commonly implicated in hepatoprotection.

Introduction

Liver diseases, often initiated or exacerbated by drug-induced liver injury (DILI) and oxidative stress, represent a significant global health challenge. Natural products are a promising source for the discovery of novel hepatoprotective agents. This compound (DAA) is an iridoid glycoside that is a major phytochemical constituent of Morinda citrifolia (noni) fruit[1]. While noni juice and extracts from the plant have been investigated for their antioxidant and potential health benefits, research focusing specifically on the in vitro hepatoprotective effects of purified DAA is limited. Reviews on the broader class of iridoids suggest that they possess hepatoprotective potential, making DAA a compound of interest for further investigation[2][3][4].

This guide provides a detailed overview of the standard methodologies and conceptual frameworks that can be applied to investigate the in vitro hepatoprotective effects of DAA.

Experimental Protocols for In Vitro Hepatoprotective Assessment

To rigorously evaluate the hepatoprotective effects of this compound in vitro, a series of standardized experimental protocols are recommended. These protocols are designed to induce hepatotoxicity in a controlled manner and then to assess the potential protective effects of DAA.

Cell Culture

-

Cell Line Selection: The human hepatoma cell line HepG2 is widely used and recommended for initial screening due to its availability, robustness, and retention of some liver-specific functions[5]. For more physiologically relevant data, primary human hepatocytes are considered the gold standard, though their use is often limited by availability and variability.

-

Culture Conditions: HepG2 cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Induction of Hepatotoxicity

A common approach is to induce cytotoxicity using a known hepatotoxin.

-

Acetaminophen (APAP)-Induced Toxicity: APAP is a widely used drug that can cause severe liver damage at high doses. A typical protocol involves treating HepG2 cells with a concentration of APAP ranging from 5 to 20 mM for 24 to 48 hours to induce significant cell death.

-

Carbon Tetrachloride (CCl₄)-Induced Toxicity: CCl₄ is a potent hepatotoxin that induces oxidative stress and lipid peroxidation. For in vitro studies, HepG2 cells can be exposed to CCl₄ at concentrations typically ranging from 10 to 40 mM for 1.5 to 4 hours.

Assessment of Cytotoxicity and Hepatoprotection

The protective effect of DAA is evaluated by pre-treating the cells with various concentrations of the compound for a specified period (e.g., 2 to 24 hours) before exposing them to the hepatotoxin.

-

Cell Viability Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability. A decrease in the metabolic activity of the cells in the presence of a toxin and its subsequent restoration by a protective agent can be quantified.

-

Measurement of Liver Enzyme Leakage: Damage to hepatocyte membranes results in the leakage of intracellular enzymes into the culture medium. The activity of enzymes such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Lactate Dehydrogenase (LDH) in the culture supernatant is measured using commercially available assay kits.

Evaluation of Oxidative Stress Markers

-

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels can be quantified using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Lipid Peroxidation Assay: The level of malondialdehyde (MDA), a major product of lipid peroxidation, can be measured using the thiobarbituric acid reactive substances (TBARS) assay.

-

Antioxidant Enzyme Activity: The activities of endogenous antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) can be measured in cell lysates.

-

Glutathione (GSH) Levels: The concentration of reduced glutathione, a key intracellular antioxidant, can be determined using commercially available kits.

Assessment of Inflammatory Markers

The expression or secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) can be measured using ELISA or quantitative PCR.

Data Presentation

While specific quantitative data for the in vitro hepatoprotective effects of this compound are not available in the reviewed literature, the following tables provide a template for how such data should be structured for clarity and comparative analysis.

Table 1: Effect of this compound on Cell Viability and Enzyme Leakage in Toxin-Induced HepG2 Cells

| Treatment Group | DAA Conc. | Toxin Conc. | Cell Viability (%) | ALT (U/L) | AST (U/L) | LDH (U/L) |

| Control | - | - | 100 ± 5.0 | Value ± SD | Value ± SD | Value ± SD |

| Toxin-treated | - | X mM | Value ± SD | Value ± SD | Value ± SD | Value ± SD |

| DAA + Toxin | Low | X mM | Value ± SD | Value ± SD | Value ± SD | Value ± SD |

| DAA + Toxin | Medium | X mM | Value ± SD | Value ± SD | Value ± SD | Value ± SD |

| DAA + Toxin | High | X mM | Value ± SD | Value ± SD | Value ± SD | Value ± SD |

| DAA alone | High | - | Value ± SD | Value ± SD | Value ± SD | Value ± SD |

Table 2: Effect of this compound on Oxidative Stress Markers in Toxin-Induced HepG2 Cells

| Treatment Group | DAA Conc. | Toxin Conc. | ROS (Fold Change) | MDA (nmol/mg protein) | SOD (U/mg protein) | GSH (µmol/g protein) |

| Control | - | - | 1.0 ± 0.1 | Value ± SD | Value ± SD | Value ± SD |

| Toxin-treated | - | X mM | Value ± SD | Value ± SD | Value ± SD | Value ± SD |

| DAA + Toxin | Low | X mM | Value ± SD | Value ± SD | Value ± SD | Value ± SD |

| DAA + Toxin | Medium | X mM | Value ± SD | Value ± SD | Value ± SD | Value ± SD |

| DAA + Toxin | High | X mM | Value ± SD | Value ± SD | Value ± SD | Value ± SD |

Potential Signaling Pathways and Visualizations

The hepatoprotective effects of many natural compounds are mediated through the modulation of specific signaling pathways. While the precise pathways activated by DAA in hepatocytes are yet to be fully elucidated, the Nrf2 and MAPK pathways are common targets.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a common mechanism by which phytochemicals exert their hepatoprotective effects.

Caption: Hypothesized Nrf2 signaling pathway for hepatoprotection.

Experimental Workflow

The following diagram illustrates a standard workflow for investigating the in vitro hepatoprotective effects of a test compound like DAA.

Caption: General workflow for in vitro hepatoprotective studies.

Conclusion and Future Directions

While this compound is a known constituent of Morinda citrifolia, a plant with traditional uses in liver health, there is a notable gap in the scientific literature regarding its specific in vitro hepatoprotective effects. The experimental framework provided in this guide offers a robust approach to systematically evaluate the potential of DAA as a hepatoprotective agent. Future research should focus on conducting these in vitro studies to generate the quantitative data necessary to validate its efficacy. Elucidating the specific molecular mechanisms and signaling pathways, such as the Nrf2 and MAPK pathways, will be crucial in understanding how DAA may protect liver cells from toxic injury. Such studies are essential for the potential development of DAA as a novel therapeutic agent for the prevention and treatment of liver diseases.

References

- 1. In Vivo Antioxidant Activity of this compound in Noni - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Iridoids as a Potential Hepatoprotective Class: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iridoids as a potential hepatoprotective class - a review. | Semantic Scholar [semanticscholar.org]

- 5. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]

Deacetylasperulosidic Acid: A Technical Whitepaper on its Anti-Cancer Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylasperulosidic Acid (DAA), a major iridoid glycoside present in the medicinal plant Morinda citrifolia (Noni), has been identified as a phytochemical with potential anti-cancer properties. This technical guide provides a comprehensive overview of the current scientific understanding of DAA's mechanisms of action, supported by available data on related compounds from M. citrifolia. While direct, extensive research on DAA is still emerging, this document synthesizes existing literature to present putative signaling pathways, relevant experimental protocols, and a framework for future investigation. The primary anti-cancer mechanisms associated with DAA and its co-occurring phytochemicals appear to involve the modulation of critical signaling pathways related to apoptosis and immunomodulation.

Introduction

Morinda citrifolia has a long history in traditional medicine, with modern research increasingly validating its therapeutic potential, including anti-cancer effects.[1][2][3] These effects are attributed to a rich profile of bioactive compounds, of which this compound is a significant component. This whitepaper will delve into the specific anti-cancer properties attributed to DAA, focusing on its molecular targets and mechanisms.

Putative Mechanisms of Anti-Cancer Action

The anti-cancer activity of this compound is thought to be multifaceted, primarily involving the induction of apoptosis through the modulation of key regulatory proteins and the enhancement of the body's natural anti-tumor immune response.

Modulation of the p53-MDM2 Apoptotic Pathway

Secondary literature suggests that a collection of phytochemicals from Morinda citrifolia, including this compound, target the MAPK6 and MDM2 pathways to suppress tumor growth.[4][5] The inhibition of MDM2 is a critical step in activating the p53 tumor suppressor protein, a central regulator of cell cycle arrest and apoptosis. By preventing the degradation of p53, DAA may allow for the transcription of pro-apoptotic genes, leading to the programmed death of cancer cells in colorectal and liver cancers.

Below is a diagram illustrating the proposed signaling pathway.

Caption: Putative p53-mediated apoptosis pathway modulated by DAA.

Immunomodulatory Effects: Enhancement of Natural Killer (NK) Cell Activity

DAA has been identified as an active compound in Morinda citrifolia responsible for enhancing the activity of Natural Killer (NK) cells. NK cells are crucial components of the innate immune system, capable of recognizing and eliminating cancer cells without prior sensitization. DAA may stimulate NK cells, leading to increased cytotoxicity against tumor cells, such as murine lymphoma cells. This immunomodulatory effect represents a significant, indirect mechanism of anti-cancer action.

The following diagram illustrates a general workflow for assessing the anti-cancer potential of a natural compound like DAA.

Caption: Experimental workflow for evaluating DAA's anti-cancer activity.

The diagram below outlines a hypothetical signaling pathway for DAA-mediated NK cell activation.

Caption: Hypothetical pathway of DAA-induced NK cell-mediated cytotoxicity.

Quantitative Data

As of the latest literature review, specific quantitative data, such as IC50 values for this compound against various cancer cell lines, are not available. However, to provide a comparative context, the following table summarizes the reported IC50 values for other bioactive compounds found in Morinda citrifolia.

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

| Eugenol | MCF-7 (Breast) | 22.75 | |

| Eugenol | MDA-MB-231 (Breast) | 15.09 | |

| Morindone | HCT116 (Colorectal) | > 50 | |

| Morindone | HT29 (Colorectal) | > 50 |

Note: The absence of IC50 values for DAA highlights a significant gap in the current research and underscores the need for further investigation into its direct cytotoxic effects.

Experimental Protocols

While specific protocols for experiments conducted with this compound are not detailed in the available literature, the following are generalized methodologies for key assays used to determine the anti-cancer properties of natural compounds.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: A stock solution of DAA is prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) at a final concentration of 0.5 mg/mL. The plates are incubated for another 3-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to quantify the percentage of cells undergoing apoptosis.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with DAA at its predetermined IC50 concentration for 24-48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol, and the mixture is incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction: Cells are treated with DAA, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies against target proteins (e.g., p53, MDM2, Bax, Bcl-2, caspases, β-actin) overnight at 4°C.

-

Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Conclusion and Future Directions

This compound presents a promising avenue for anti-cancer drug discovery, with putative mechanisms targeting fundamental cancer pathways such as p53-mediated apoptosis and immunomodulation. However, the current body of scientific literature lacks direct, in-depth studies on DAA's specific anti-cancer activities. Future research should prioritize:

-

In vitro cytotoxicity screening of isolated DAA against a panel of cancer cell lines to determine its IC50 values.

-

Detailed mechanistic studies to confirm the modulation of the MAPK6 and MDM2 pathways and the subsequent activation of p53.

-

In vivo studies using animal models to evaluate the anti-tumor efficacy and safety profile of DAA.

-

Investigation into the specific signaling pathways through which DAA enhances NK cell activity.

A thorough investigation into these areas will be crucial to fully elucidate the therapeutic potential of this compound as a novel anti-cancer agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular mechanisms of anticancer effect of rutin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Exploring the anticancer potential of traditional herbs from Tamil Nadu: a narrative review of ethnomedicinal insights and scientific evidence [frontiersin.org]

Deacetylasperulosidic Acid solubility and stability data

An In-Depth Technical Guide to Deacetylasperulosidic Acid: Solubility, Stability, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DAA), an iridoid glycoside predominantly found in the fruit of Morinda citrifolia (Noni), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the available data on the solubility and stability of DAA, crucial parameters for its research and development as a potential therapeutic agent. Furthermore, this guide delves into the key signaling pathways through which DAA exerts its antioxidant, anti-inflammatory, and immunomodulatory effects. Detailed experimental protocols for solubility and stability assessments are also presented to aid researchers in their laboratory investigations.

Solubility Data

The solubility of this compound in various solvents is a critical factor for its handling, formulation, and in vitro and in vivo testing. The available quantitative data is summarized in Table 1.

| Solvent/System | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 10 | 25.62 | Sonication is recommended for dissolution.[1] |

| Dimethyl Sulfoxide (DMSO) | 78 | 199.82 | Use of fresh DMSO is recommended as moisture can reduce solubility.[2] |

| Water | 19 | 48.68 | - |

| Ethanol | 19 | 48.68 | - |

| In Vivo Formulation 1 | 1 | 2.56 | A mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Sonication is recommended.[1] |

| In Vivo Formulation 2 | - | - | Formulated as a homogeneous suspension in Carboxymethylcellulose sodium (CMC-NA).[2] |

Stability Profile

Understanding the stability of this compound under various conditions is essential for ensuring its integrity during storage, handling, and experimentation.

Storage Stability

Proper storage is crucial to maintain the purity and activity of DAA. Recommendations from various suppliers are summarized in Table 2.

| Form | Storage Temperature | Duration | Additional Recommendations |

| Powder | -20°C | 3 years | Keep away from direct sunlight and moisture.[1] Can be shipped at ambient temperature for short periods (a few weeks). |

| Powder | 0 - 4°C | Days to weeks (short-term) | Store in a dry and dark place. |

| Powder | -20°C | Months to years (long-term) | Store in a dry and dark place. |

| In Solvent | -80°C | 1 year | Aliquot stock solutions to avoid repeated freeze-thaw cycles. |

| In Solvent | -20°C | 1 month | - |

| In Solvent | 0 - 4°C | Days to weeks (short-term) | For stock solutions. |

Stability in Biological Matrices

A study on the quantification of DAA in rat plasma indicated that the compound is stable for at least three freeze-thaw cycles and for up to 6 hours at room temperature.

Stability during Fermentation

Research on the fermentation of Morinda citrifolia extract has shown that the concentration of DAA increases during the process. This suggests that DAA is not only stable under these fermentation conditions but may also be produced from precursor compounds.

Forced Degradation Studies

Objective: To generate degradation products to an extent of 5-20% to facilitate the development of a stability-indicating analytical method.

General Workflow for Forced Degradation Studies:

Forced Degradation Workflow

Experimental Protocols for Forced Degradation:

-

Acid Hydrolysis:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

Dilute the stock solution with 0.1 N hydrochloric acid to a final concentration suitable for analysis.

-

Incubate the solution at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an appropriate amount of 0.1 N sodium hydroxide, and dilute with the mobile phase to the target concentration for analysis.

-

Analyze the sample using a validated stability-indicating HPLC method.

-

-

Base Hydrolysis:

-

Follow the same procedure as for acid hydrolysis, but use 0.1 N sodium hydroxide as the stress agent and neutralize with 0.1 N hydrochloric acid.

-

-

Oxidative Degradation:

-

Prepare a stock solution of DAA.

-

Dilute the stock solution with 3% hydrogen peroxide.

-

Incubate the solution at room temperature for a defined period.

-

At each time point, withdraw an aliquot and dilute it with the mobile phase for analysis.

-

-

Thermal Degradation:

-

Store the solid DAA powder and a solution of DAA at an elevated temperature (e.g., 60°C or 80°C) in a stability chamber.

-

At specified time points, withdraw samples, and for the solid sample, prepare a solution of known concentration.

-

Analyze the samples by HPLC.

-

-

Photolytic Degradation:

-

Expose the solid DAA powder and a solution of DAA to UV (e.g., 254 nm) and visible light in a photostability chamber.

-

Keep control samples wrapped in aluminum foil to protect them from light.

-

After a defined exposure period, analyze both the exposed and control samples by HPLC.

-

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and immunomodulatory properties.

Antioxidant Activity

The antioxidant effect of DAA is primarily mediated through the enhancement of the endogenous antioxidant defense system, specifically by increasing the activity of Superoxide Dismutase (SOD). SOD is a crucial enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), thereby mitigating oxidative stress.

Antioxidant Mechanism of DAA

Anti-inflammatory and Immunomodulatory Activity

DAA exerts its anti-inflammatory and immunomodulatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

NF-κB Pathway Inhibition:

In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. DAA has been shown to inhibit the phosphorylation of IκBα, thereby preventing the activation of NF-κB.

NF-κB Pathway Inhibition by DAA

MAPK Pathway Inhibition:

The MAPK cascade, involving kinases such as ERK, JNK, and p38, is another critical pathway in the inflammatory response. Upon activation by inflammatory stimuli, these kinases phosphorylate various transcription factors, leading to the expression of inflammatory mediators. DAA has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38.

MAPK Pathway Inhibition by DAA

Conclusion

This compound is a promising natural compound with well-documented antioxidant, anti-inflammatory, and immunomodulatory activities. This guide provides a consolidated resource on its solubility and stability, which are fundamental for its scientific investigation and potential development as a therapeutic agent. While a comprehensive understanding of its stability profile requires further quantitative data from forced degradation studies, the provided protocols offer a solid foundation for such investigations. The elucidation of its mechanisms of action through the SOD, NF-κB, and MAPK pathways opens avenues for targeted research into its therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Deacetylasperulosidic Acid (DAA) Extraction from Noni (Morinda citrifolia) Fruit

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylasperulosidic acid (DAA) is a prominent iridoid glycoside found in the fruit of the noni tree (Morinda citrifolia). As a major phytochemical constituent, DAA is associated with various potential health benefits, including antioxidant and immunomodulatory activities, making it a compound of significant interest for research and drug development.[1] This document provides detailed protocols for the extraction of DAA from noni fruit, offering methodologies for conventional solvent extraction as well as advanced techniques such as ultrasound-assisted and microwave-assisted extraction.

Data Presentation: Quantitative Analysis of DAA in Noni Fruit

The concentration of DAA in noni fruit can vary depending on the part of the fruit, its maturity, geographical origin, and the extraction method employed. The following table summarizes quantitative data from various studies.

| Sample Type | Extraction Method | DAA Concentration | Reference |

| Non-fermented M. citrifolia extract | Not specified | 15.71 ± 0.74 mg/mL | [2] |

| Fermented M. citrifolia extract | Fermentation | 18.52 ± 0.71 mg/mL | [2] |

| Noni Juice | Not specified | 159.1 ± 8.1 mg/100g FW | [3] |

| Dried Noni Fruit (from French Polynesia) | Methanol Extract | 42.9 mg/g | [4] |

| Dried Noni Fruit (from Dominican Republic) | Methanol Extract | 13.8 mg/g | |

| Noni Fruit Juice | Diluted with H2O–MeOH (1:1) | Not specified as concentration |

Experimental Protocols

Protocol 1: Conventional Solvent Extraction

This protocol is based on a method for preparing an iridoid-rich noni fruit extract using ethanol.

1. Materials and Equipment:

-

Ripe noni fruit

-

Grinder or blender

-

Ethanol (10-95% (w/w) solution in water)

-

Extraction vessel (e.g., glass flask)

-

Heating mantle or water bath with temperature control

-

Stirrer

-

Filtration apparatus (e.g., filter paper, Buchner funnel)

-

Rotary evaporator

-

Freeze dryer or spray dryer (optional)

-

High-Performance Liquid Chromatography (HPLC) system for analysis

2. Procedure:

-

Preparation of Noni Fruit:

-

Wash the ripe noni fruit thoroughly with water to remove any dirt and debris.

-

Cut the fruit into smaller pieces and pulverize them using a grinder or blender to a coarse powder.

-

-

Extraction:

-

Weigh the pulverized noni fruit powder.

-

In an extraction vessel, add the pulverized noni fruit and the ethanol solvent. The recommended solvent-to-solid ratio is between 5:1 and 15:1 (w/w). For example, for 100g of noni powder, add between 500 mL and 1500 mL of the ethanol solution. The concentration of the ethanol solution can range from 10% to 95% (w/w). A concentration of 30% (w/w) ethanol has been noted for its effectiveness.

-

Heat the mixture to a temperature between 60°C and 80°C.

-

Continuously stir the mixture for a duration of 1 to 8 hours.

-

-

Filtration and Concentration:

-

After the extraction period, cool the mixture to room temperature.

-

Filter the extract through filter paper to separate the solid residue from the liquid extract.

-

Wash the residue with a small amount of the ethanol solvent to ensure maximum recovery of the extract.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to remove the ethanol.

-

-

Drying (Optional):

-

The concentrated extract can be further dried to a powder form using a freeze dryer or a spray dryer.

-

-

Analysis:

-

Quantify the DAA content in the extract using a validated HPLC method. A typical method involves a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water, with detection at 235 nm.

-

Protocol 2: Advanced Extraction Methods (Application Notes)

Modern extraction techniques can enhance the efficiency of DAA extraction, often requiring shorter times and less solvent.

1. Ultrasound-Assisted Extraction (UAE):

Ultrasound-assisted extraction utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts the cell walls, facilitating the release of intracellular compounds into the solvent. This method can significantly reduce extraction time and improve yield.

-

General Parameters:

-

Solvent: Ethanol or methanol are suitable solvents.

-

Temperature: Can be performed at room temperature or with moderate heating (e.g., 40-60°C) to enhance efficiency.

-

Time: Typically ranges from 15 to 60 minutes.

-

Ultrasonic Power and Frequency: These parameters need to be optimized for the specific equipment and sample size.

-

2. Microwave-Assisted Extraction (MAE):

Microwave-assisted extraction employs microwave energy to heat the solvent and the plant material, leading to the rupture of cell walls and the release of target compounds. MAE is known for its rapidity and high extraction efficiency.

-

General Parameters:

-

Solvent: Polar solvents like ethanol and methanol are effective as they absorb microwave energy.

-

Temperature: The temperature can be precisely controlled in modern MAE systems.

-

Time: Extraction times are typically very short, often in the range of a few minutes.

-

Microwave Power: This is a critical parameter that needs to be optimized to avoid degradation of the target compound.

-

Mandatory Visualizations

Caption: Workflow for this compound (DAA) extraction.

Caption: Key factors influencing DAA extraction from noni fruit.

References

- 1. researchgate.net [researchgate.net]

- 2. US20220080018A1 - Method for preparing iridoid-rich noni fruit extract or fraction thereof, method for preparing immune-enhancing active material-rich noni fruit extract or fraction thereof and use of noni fruit extract or fraction thereof - Google Patents [patents.google.com]

- 3. pertanika.upm.edu.my [pertanika.upm.edu.my]

- 4. gforss.org [gforss.org]

Application Notes and Protocols for the Development of a Validated Analytical Method for Deacetylasperulosidic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deacetylasperulosidic acid (DAA) is a prominent iridoid glycoside found in various medicinal plants, notably in Morinda citrifolia (Noni).[1] Its diverse biological activities, including antioxidant and immune-regulating effects, have made it a compound of significant interest in pharmaceutical and nutraceutical research.[1] To ensure the quality, efficacy, and safety of DAA-containing products, a robust, validated analytical method for its quantification and stability assessment is imperative.

These application notes provide a comprehensive, validated High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) detection method for the determination of this compound. Additionally, a detailed protocol for conducting forced degradation studies is outlined to establish a stability-indicating assay, a critical component in drug development and formulation studies as per the International Council for Harmonisation (ICH) guidelines.

Quantitative Data Summary

The following tables summarize the key quantitative data for the validated HPLC-PDA method for this compound.

Table 1: Chromatographic Conditions and Method Parameters

| Parameter | Value |

| Instrument | High-Performance Liquid Chromatography with Photodiode Array Detector |

| Column | Shiseido C18 (4.6 mm × 250 mm, 5.0 μm)[1] |

| Mobile Phase A | 0.1% Formic Acid in Distilled Water (v/v)[1] |

| Mobile Phase B | Acetonitrile[1] |

| Gradient Elution | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Run Time | 35 minutes |

Table 2: Gradient Elution Program

| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0–5 | 100 | 0 |

| 5–30 | Linear gradient from 100 to 65 | Linear gradient from 0 to 35 |

| 30–35 | Linear gradient from 65 to 100 | Linear gradient from 35 to 0 |

Table 3: Method Validation Parameters for this compound

| Validation Parameter | Result |

| Linearity Range | 1.56–100 µg/mL |

| Correlation Coefficient (R²) | ≥ 0.9999 |

| Limit of Detection (LOD) | 0.04–0.97 µg/mL |

| Limit of Quantification (LOQ) | 0.13–2.95 µg/mL |